Methyl 3-(methylthio)butanoate
Overview
Description
Methyl 3-(methylthio)butanoate is a chemical compound with the molecular formula C6H12O2S. It is a fatty acid methyl ester and is known for its fruity aroma, which makes it a significant component in the flavor and fragrance industry . The compound is also referred to by its IUPAC name, methyl 3-methylsulanylbutanoate .
Mechanism of Action
Target of Action
“Methyl 3-(methylthio)butanoate” is primarily used as a flavouring agent . It is designed to interact with the olfactory receptors in the nose, which play a crucial role in the perception of taste and smell.
Biochemical Pathways
“this compound” is part of the class of organic compounds known as fatty acid methyl esters . These are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR’, where R=fatty aliphatic tail or organyl group and R’=methyl group
Biochemical Analysis
Biochemical Properties
Methyl 3-(methylthio)butanoate plays a significant role in various biochemical reactions. It is involved in the metabolism of fatty acids and interacts with several enzymes and proteins. One of the key enzymes it interacts with is lipase, which catalyzes the hydrolysis of ester bonds in lipids, releasing free fatty acids and glycerol . Additionally, this compound can interact with thiol-containing proteins, forming thioester bonds that are crucial for various metabolic processes . These interactions highlight the compound’s importance in lipid metabolism and energy production.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In adipocytes, it influences lipid storage and mobilization by modulating the activity of lipases and other enzymes involved in lipid metabolism . In hepatocytes, it affects cellular metabolism by altering the expression of genes involved in fatty acid oxidation and synthesis . Furthermore, this compound can impact cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and enzyme activity . Additionally, this compound can act as an inhibitor or activator of certain enzymes, modulating their catalytic activity and influencing metabolic pathways . These molecular interactions are essential for the compound’s role in cellular metabolism and energy regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy production . Its stability and efficacy may decrease over extended periods, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance lipid metabolism and improve energy balance . At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits . These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid oxidation and synthesis . It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase, which are essential for the activation and oxidation of fatty acids . Additionally, the compound can influence metabolic flux by modulating the levels of key metabolites, such as acetyl-CoA and malonyl-CoA . These interactions highlight the compound’s role in regulating energy metabolism and lipid homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as fatty acid transport proteins (FATPs) and CD36 . Once inside the cell, the compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to mitochondria, where it participates in fatty acid oxidation and energy production . Additionally, the compound can localize to lipid droplets, where it influences lipid storage and mobilization . Post-translational modifications, such as phosphorylation and acetylation, can also affect the subcellular localization and activity of this compound . These localization patterns are essential for the compound’s role in cellular metabolism and energy regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methylthio)butanoate can be synthesized through esterification reactions involving butanoic acid derivatives and methanol in the presence of acid catalysts. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and controlled reaction environments to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylthio)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols and amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(methylthio)butanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and oxidation reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a fruity aroma but lacks the methylthio group.
Ethyl 3-(methylthio)butanoate: Similar structure but with an ethyl group instead of a methyl group.
3-(Methylthio)butanal: Contains an aldehyde group instead of an ester group.
Uniqueness
Methyl 3-(methylthio)butanoate is unique due to its specific combination of a methylthio group and an ester functional group, which imparts distinct chemical reactivity and aroma characteristics. This makes it particularly valuable in the flavor and fragrance industry, as well as in scientific research focused on ester chemistry and plant VOCs .
Properties
IUPAC Name |
methyl 3-methylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5(9-3)4-6(7)8-2/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJHJUWCICDDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020132 | |
Record name | Methyl 3-(methylthio)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, cooked aroma | |
Record name | Methyl 3-(methylthio)butanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | Methyl 3-(methylthio)butanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.029-1.033 | |
Record name | Methyl 3-(methylthio)butanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
207983-28-6 | |
Record name | Methyl 3-(methylthio)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207983-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(methylthio)butanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207983286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-(methylthio)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-(METHYLTHIO)BUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM3BC6TPHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl 3-(methylthio)butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.